罗铂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lobaplatin is a platinum-based antineoplastic metallodrug that has been used in trials studying the treatment of Breast Cancer, Hepatocellular Carcinoma, and Lobaplatin and Gemcitabine in Combination, Second-line Treatments on Advanced Osteosarcoma . It is a third-generation analogue of cisplatin, the first globally approved and widely used platinum-based anticancer drug .
Molecular Structure Analysis
The structure of Lobaplatin consists of a platinum (II) metal center coordinated to a bidentate amine ligand (1,2-bis (aminomethyl)cyclobutane) and a lactic acid leaving group . It is composed of an approximate 50/50 mixture of two diastereoisomers, R,R,S- and S,S,S-configurations .
Chemical Reactions Analysis
Lobaplatin acts as a pro-drug, it is hydrolyzed in the body forming an active form that is able to interact with DNA . Specifically, when Lobaplatin is hydrolyzed the lactate ligand is protonated and dissociates as lactic acid, forming a charged and highly reactive platinum complex that coordinates with the N-donors of DNA bases and inhibits DNA synthesis .
科学研究应用
-
Small Cell Lung Cancer Treatment
- Field : Oncology
- Application : Lobaplatin is used as a treatment for small cell lung cancer . It’s a third-generation analogue of cisplatin, a widely used platinum-based anticancer drug .
- Method : Lobaplatin is administered intravenously . It acts as a pro-drug, hydrolyzing in the body to form an active form that interacts with DNA .
- Results : Studies have found that Lobaplatin has greater anticancer activity and lower toxicity than cisplatin and carboplatin .
-
Inoperable Metastatic Breast Cancer Treatment
- Field : Oncology
- Application : Lobaplatin has been used in the neoadjuvant treatment of triple-negative breast cancer (TNBC) .
- Method : Patients with clinical stage II/III TNBC were treated with 5 cycles of anlotinib plus 6 cycles of taxanes and lobaplatin, followed by surgery .
- Results : The addition of Lobaplatin significantly increased the rate of pathological complete response (pCR) in the breast and the axilla, and the overall response rate (ORR) .
-
Chronic Myelogenous Leukaemia Treatment
- Field : Hematology
- Application : Lobaplatin is used in the treatment of chronic myelogenous leukaemia .
- Method : Similar to its use in lung cancer treatment, Lobaplatin is administered intravenously .
- Results : Lobaplatin has shown greater anticancer activity and lower toxicity than cisplatin and carboplatin .
-
Neoadjuvant Lobaplatin in Breast Cancer
- Field : Oncology
- Application : Lobaplatin has been used in the neoadjuvant treatment of breast cancer .
- Method : Patients received Lobaplatin as part of a regimen including docetaxel and epirubicin .
- Results : The addition of Lobaplatin to the regimen significantly increased the rate of pCR and the ORR rates of TNBC .
-
Liver Cancer Therapy
- Field : Oncology
- Application : Lobaplatin has been used in liver cancer therapy .
- Method : A targeted drug delivery system based on polyethylene glycol-modified carbon nanotubes (PEG–CNTs) was constructed by loading Lobaplatin on PEG–CNTs .
- Results : LBP–PEG–CNTs showed a high inhibition rate of 77.86% on HepG 2 cells, demonstrating targeted, pH-controlled release and inhibition properties on HepG 2 cells .
安全和危害
The toxicity of Lobaplatin is common across multiple clinical trials, 60 mg/m2 (body surface area) per 3–4 weeks is the maximum tolerated dose and the dose-limiting toxicity is thrombocytopenia . Common side effects include agranulocytosis, thrombocytopenia, anaemia, leukopenia, nausea, and vomiting .
未来方向
Lobaplatin has been found to be non-inferior and less toxic than cisplatin. Given the encouraging results of various studies, Lobaplatin might overtake carboplatin in cisplatin-ineligible patients with nasopharyngeal cancer . Furthermore, the optimal treatment compliance in patients receiving Lobaplatin suggests that this agent might be a good candidate for research into escalation strategies at least in patients with cisplatin-eligible nasopharyngeal cancer .
属性
CAS 编号 |
135558-11-1 |
---|---|
产品名称 |
Lobaplatin |
分子式 |
C9H18N2O3Pt |
分子量 |
397.3 g/mol |
IUPAC 名称 |
[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1 |
InChI 键 |
RLXPIABKJFUYFG-UHFFFAOYSA-M |
SMILES |
CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2] |
规范 SMILES |
CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
D19466; D-19466; Lobaplatin. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。